6-Chloro-3-isopropyl-2-methylquinolin-4-ol
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Overview
Description
6-Chloro-3-isopropyl-2-methylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol typically involves the chlorination of 3-isopropyl-2-methylquinolin-4-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the quinoline ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-3-isopropyl-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-isopropyl-2-methylquinolin-4-amine: (CAS 1340272-85-6): This compound is similar in structure but contains an amine group instead of a hydroxyl group.
6-Chloro-4-methylquinolin-2-ol: Another derivative of quinoline with a different substitution pattern.
Uniqueness
6-Chloro-3-isopropyl-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, isopropyl group, and methyl group on the quinoline ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14ClNO |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-5-4-9(14)6-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
InChI Key |
SKMITLKBLIOUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C |
Origin of Product |
United States |
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